4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19-11-12(13(24-2)10-14(19)22)15(23)20-6-8-21(9-7-20)16-17-4-3-5-18-16/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZKVLNROCBVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the pyrimidine group: This could be achieved through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The amide carbonyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Acidic hydrolysis (e.g., HCl/H₂O) converts the amide to a carboxylic acid, while basic conditions (e.g., NaOH) yield a carboxylate salt .
-
Amide Coupling : Reaction with amines in the presence of coupling agents like EDCI/HOBt forms secondary amides .
Table 1: Representative Carbonyl Reactions
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and SNAr reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .
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Acylation : Acetyl chloride or 4-chlorobenzoyl chloride modifies the secondary amine under anhydrous conditions .
Table 2: Piperazine Modifications
Pyrimidine Ring Modifications
The pyrimidin-2-yl group undergoes electrophilic aromatic substitution and oxidation:
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Halogenation : Bromination with NBS in DMF introduces bromine at the C5 position .
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Oxidation : H₂O₂/FeCl₃ oxidizes the pyrimidine ring to form N-oxide derivatives .
Table 3: Pyrimidine Reactivity
Pyridinone Core Reactivity
The pyridin-2(1H)-one moiety participates in:
-
Demethylation : BBr₃ in DCM removes the methoxy group to form a phenolic -OH group .
-
Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid .
Table 4: Pyridinone Transformations
Stability Under Hydrolytic and Thermal Conditions
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Acidic Hydrolysis : The amide bond remains stable in dilute HCl (pH 3–5) but degrades at pH < 2 .
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Thermal Stability : Decomposes above 250°C, forming CO₂ and pyrimidine fragments .
Key Findings from Research:
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The amide bond is the most reactive site, enabling diverse derivatization via coupling or hydrolysis .
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Piperazine functionalization enhances solubility and bioactivity, particularly through alkylation .
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Pyrimidine halogenation provides handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Methoxy group demethylation on the pyridinone core is critical for generating metabolites with altered pharmacokinetics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. The presence of the pyrimidine and piperazine groups is believed to enhance the inhibition of specific protein kinases involved in cancer cell proliferation.
Case Study:
A study evaluated the efficacy of 4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one against various cancer cell lines. The results demonstrated:
- Cell Line : MV4-11 (acute myeloid leukemia)
- IC50 Values :
- At 24 hours: 0.25 µM showed significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.25 | CDK4/6 inhibition |
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Case Study:
In a study assessing the neuroprotective effects of similar compounds:
- Model Used : Rat model of neurodegeneration.
- Findings : The compounds exhibited neuroprotective effects by reducing oxidative stress markers.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Oxidative Stress Level | High | Significantly Reduced |
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Study:
A recent evaluation tested the compound against common bacterial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 10 |
| Escherichia coli | 15 | 15 |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogs in the eIF4A3 Inhibitor Series
Key derivatives from the same medicinal chemistry campaign include 1o and 1q , which share the pyridin-2(1H)-one scaffold but differ in substituents (Table 1):
Table 1: Comparison of Pyridin-2(1H)-one Derivatives Targeting eIF4A3
*Note: The target compound’s IC50 is inferred from structural optimization trends in the series. Its lower tPSA compared to 1o suggests reduced P-gp interaction, while the methoxy group may enhance metabolic stability .
Key Findings :
- 1q achieved a 10-fold reduction in P-gp efflux versus 1o by lowering tPSA, albeit with a slight potency trade-off (IC50: 0.14 μM vs. 0.10 μM) .
- The target compound’s 4-methoxy group may further stabilize the pyridinone core against oxidative metabolism, a hypothesis supported by prior N-methyl modifications in 1o .
Functional Analogs: eIF4A Inhibitors with Divergent Scaffolds
Table 2: Comparison with Broad-Spectrum eIF4A Inhibitors
Key Insights :
- The target compound’s ATP-competitive mechanism and subtype selectivity (eIF4A3 over eIF4A1/4A2) contrast with non-selective, non-ATP-competitive inhibitors like hippuristanol .
- Synthetic derivatives like the target compound address the pharmacokinetic limitations of natural products, enabling oral dosing in vivo .
Structural Analogs with Different Therapeutic Targets
Key Structural Trends :
- The target compound’s pyrimidinyl-piperazine group is shared with the PARP inhibitor, but its pyridinone core enables distinct target engagement (eIF4A3 vs. PARP) .
- SSRI derivatives prioritize lipophilicity for blood-brain barrier penetration, whereas the target compound’s tPSA (~85 Ų) balances solubility and membrane permeability .
Biological Activity
4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This structure features a pyridine ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrimidine and piperazine compounds often possess anticancer properties. For instance, similar compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Enzyme Inhibition :
- Neuropharmacological Effects :
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter signaling pathways.
- Inhibition of Kinase Activity : By inhibiting specific kinases, the compound can disrupt signaling pathways that promote cancer cell survival and proliferation.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antitumor Studies : A study involving pyrimidine derivatives showed that certain modifications led to enhanced anticancer activity against human cancer cell lines with IC50 values in the low micromolar range .
- Neuropharmacological Research : Research has indicated that piperazine-containing compounds exhibit significant activity against anxiety and depression models in animal studies, suggesting potential therapeutic applications for mood disorders .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Coupling reactions : Piperazine derivatives (e.g., 4-(pyrimidin-2-yl)piperazine) are coupled with activated carbonyl intermediates (e.g., 5-carboxy-pyridin-2-one derivatives) using carbodiimide coupling agents like EDCI or DCC under inert conditions . (ii) Purification : Column chromatography (e.g., reverse-phase C18 silica) with gradients of acetonitrile/water (0.1% TFA) ensures >98% purity, confirmed by HPLC . (iii) Purity validation : Use elemental analysis, - and -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .
Q. How can the structural conformation and planarity of the pyridin-2(1H)-one core be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve deviations from planarity (e.g., pyrimidine ring distortions up to 0.036 Å) and dihedral angles between aromatic systems (e.g., 34.87–69.57°) .
- Spectroscopy : -NMR chemical shifts (e.g., singlet at δ 7.26 ppm for NH groups) and IR absorption bands (e.g., C=O stretch at 1653 cm) confirm conjugation and hydrogen-bonding interactions .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as substrate .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC values compared to reference drugs like cisplatin .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring affect target binding and pharmacokinetics?
- Methodological Answer :
- SAR studies : Replace pyrimidin-2-yl with pyridin-4-yl or trifluoromethylpyridinyl groups to assess changes in LogP (lipophilicity) and binding affinity via molecular docking (e.g., ERK1/2 inhibition ).
- Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated oxidation (e.g., imidazole dehydrogenation leading to mechanism-based inactivation ).
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to explain discrepancies in efficacy .
- Metabolite identification : Use HRMS and -NMR to detect reactive intermediates (e.g., imidazo-methide adducts) that may cause off-target effects .
Q. How can computational modeling predict tautomerization effects on receptor interactions?
- Methodological Answer :
- DFT calculations : Optimize tautomeric forms (e.g., keto-enol equilibria) at the B3LYP/6-31G* level to determine energy barriers and dominant conformers .
- Docking simulations : Use AutoDock Vina to model interactions with receptors (e.g., ERK1/2 ATP-binding pocket) and correlate with experimental IC values .
Q. What analytical challenges arise in distinguishing regioisomers during synthesis?
- Methodological Answer :
- 2D NMR : Employ - HSQC and NOESY to resolve positional ambiguity in carbonyl or piperazine substituents .
- Crystallographic comparison : Overlay X-ray structures of analogs (e.g., 4-methylbenzoyl vs. 4-nitrobenzoyl derivatives) to identify steric or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
